molecular formula C12H9N3O B13667885 2-(Pyridin-4-yl)benzo[d]oxazol-7-amine

2-(Pyridin-4-yl)benzo[d]oxazol-7-amine

Cat. No.: B13667885
M. Wt: 211.22 g/mol
InChI Key: KNARCNDNHLTMML-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)benzo[d]oxazol-7-amine is a heterocyclic compound that features a benzoxazole ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)benzo[d]oxazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with 4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)benzo[d]oxazol-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)benzo[d]oxazol-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)benzo[d]oxazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. This binding can result in the inhibition or activation of the target, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine
  • 3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

Uniqueness

2-(Pyridin-4-yl)benzo[d]oxazol-7-amine is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-benzoxazol-7-amine

InChI

InChI=1S/C12H9N3O/c13-9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,13H2

InChI Key

KNARCNDNHLTMML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C3=CC=NC=C3)N

Origin of Product

United States

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